molecular formula C2H2F4O4S2Zn B1425440 Zinc difluoromethanesulfinate CAS No. 1355729-38-2

Zinc difluoromethanesulfinate

Cat. No. B1425440
M. Wt: 295.5 g/mol
InChI Key: UGEYAPVLXKEKMP-UHFFFAOYSA-L
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Description

Zinc difluoromethanesulfinate is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs. It is used to difluoromethylate compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .


Synthesis Analysis

The synthesis of zinc bis(alkanesulfinate)s, which can be used as general reagents for the formation of radical species, involves the treatment of the corresponding sulfonyl chlorides with zinc dust . The zinc difluoromethanesulfinate is prepared by the addition of difluoromethanesulfonyl chloride to excess Zn dust in H2O at 0°C .


Molecular Structure Analysis

The new compound zinc difluoromethanesulfinate salt, Zn (SO2CF2H)2, was characterized by infrared and Raman spectroscopies. The ab initio calculations were used to study the structures and vibrational properties of the compound and its SO2CF2H− anion . The molecular formula is C2H2F4O4S2Zn .


Chemical Reactions Analysis

Zinc difluoromethanesulfinate has been characterized by elemental analysis, IR, and F NMR. The structure was further confirmed by X‐ray crystallography .


Physical And Chemical Properties Analysis

Zinc difluoromethanesulfinate has a molecular weight of 295.5 g/mol . It is soluble in H2O, DMSO, MeOH, EtOH, acetone, and MeCN; insoluble in CH2Cl2, CHCl3, ClCH2CH2Cl, anisole, and perfluorotoluene .

Scientific Research Applications

Structural and Vibrational Studies

Zinc difluoromethanesulfinate has been characterized by infrared and Raman spectroscopies, and ab initio calculations were used to study its structures and vibrational properties. The molecular structures and harmonic vibrational frequencies were determined in gas phase, providing a precise knowledge of the normal modes of vibration and understanding the coordination adopted by difluoromethanesulfinate groups in the compound (Romano, Davies, & Brandán, 2013).

Photocatalytic Activation for Chemical Diversity

Zinc difluoromethanesulfinate's photocatalytic activation has been explored for the direct CF2H radical addition to CN bonds. This process has been shown to lead to impressive structural diversity, successfully functionalizing compounds such as quinoxalinones and dibenzazepines (Garrido-Castro, Gini, Maestro, & Alemán, 2020).

Catalysis in Chemical Reactions

Zinc difluoromethanesulfinate has been used in catalysis. For instance, it has been involved in iron-catalyzed difluoromethylation of aryl-substituted acrylic acids via a radical process (Li, Cui, & Liu, 2013).

In Chemical Vapour Deposition

Its use in the aerosol-assisted chemical vapour deposition of zinc oxide thin films has been reported. This process has shown potential in producing films with favorable transparent conducting oxide properties, indicating its applicability in materials science (Manzi, Knapp, Parkin, & Carmalt, 2016).

Recovery and Separation in Industrial Processes

Zinc difluoromethanesulfinate is involved in the recovery of zinc from industrial waste effluents, like in textile industries. A process using this compound has been developed for the recovery and separation of zinc, demonstrating its environmental and industrial significance (Jha, Kumar, Bagchi, Singh, & Lee, 2007).

Applications in Nanotechnology

Research on zinc sulfide (ZnS) nanostructures, which are related to zinc compounds, has shown their versatility and promise for applications in electronics, sensors, and catalysis. These nanostructures exhibit novel properties due to their specific morphologies, indicating potential uses of zinc compounds in nanotechnology (Fang, Zhai, Gautam, Li, Wu, Bando, & Golberg, 2011).

Electrodeposition Studies

Studies on the electrodeposition of zinc films from zinc triflate in various liquids have shown different morphologies and structures, highlighting its role in developing advanced materials with specific properties (Liu, Abedin, & Endres, 2013).

Safety And Hazards

Zinc difluoromethanesulfinate causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Zinc difluoromethanesulfinate is part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles .

properties

IUPAC Name

zinc;difluoromethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEYAPVLXKEKMP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)S(=O)[O-].C(F)(F)S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F4O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zinc difluoromethanesulfinate

CAS RN

1355729-38-2
Record name 1355729-38-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc difluoromethanesulfinate

Citations

For This Compound
91
Citations
E Romano, LE Davies, SA Brandán - Journal of Molecular Structure, 2013 - Elsevier
… The new compound zinc difluoromethanesulfinate salt, Zn(… frequencies for zinc difluoromethanesulfinate are consistent … Raman spectra for zinc difluoromethanesulfinate was …
Number of citations: 3 www.sciencedirect.com
F O'hara, RD Baxter, AG O'brien, MR Collins… - Nature protocols, 2013 - nature.com
The present protocol details the synthesis of zinc bis(alkanesulfinate)s that can be used as general reagents for the formation of radical species. The zinc sulfinates described herein are …
Number of citations: 67 www.nature.com
R Gianatassio, Y Ishihara… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
… Preparative Methods: zinc difluoromethanesulfinate is prepared by the addition of difluoromethanesulfonyl chloride to excess Zn dust in H 2 O at 0C (eq ). The reaction temperature is …
Number of citations: 0 onlinelibrary.wiley.com
Z Li, Z Cui, ZQ Liu - Organic letters, 2013 - ACS Publications
… of aryl-substituted acrylic acids by using zinc difluoromethanesulfinate (DFMS, (CF 2 HSO 2 … α,β-unsaturated carboxylic acid by using zinc difluoromethanesulfinate (DFMS, (CF 2 HSO 2 …
Number of citations: 281 pubs.acs.org
GKS Prakash, SK Ganesh, JP Jones… - Angewandte …, 2012 - Wiley Online Library
… , 9 The direct transfer of a difluoromethyl group to a heteroarene with zinc difluoromethanesulfinate (DFMS), which is believed to proceed by a radical pathway, was reported …
Number of citations: 302 onlinelibrary.wiley.com
AF Garrido-Castro, A Gini, MC Maestro… - Chemical …, 2020 - pubs.rsc.org
… a direct CF 2 H radical addition to C [double bond, length as m-dash] N bonds predicated on the photocatalytic activation of commercially available zinc difluoromethanesulfinate. The …
Number of citations: 33 pubs.rsc.org
BR Langlois - Modern Synthesis Processes and Reactivity of …, 2017 - Elsevier
… Simultaneously a similar method to graft difluoromethyl moieties on organic substrates with zinc difluoromethanesulfinate was also developed. Then, the use of alkaline triflinates, …
Number of citations: 11 www.sciencedirect.com
Y Gu, X Leng, Q Shen - Nature Communications, 2014 - nature.com
… Baran and coworkers 16,17 reported a radical difluoromethylation of heteroarenes with zinc difluoromethanesulfinate, but reactions with arenes have not been reported. Several …
Number of citations: 228 www.nature.com
C Matheis, K Jouvin, LJ Goossen - Organic letters, 2014 - ACS Publications
… Baran and co-workers disclosed a radical difluoromethylation of heteroaromatic compounds with zinc difluoromethanesulfinate Zn(SO 2 CF 2 H) 2 that proceeds under mild conditions. …
Number of citations: 173 pubs.acs.org
T Koike, M Akita - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
Recently, photoinduced radical difluoromethylation has emerged as a step-economical synthetic method of CHF2-containing compounds. In this article, difluoromethylation of alkenes, …
Number of citations: 93 pubs.rsc.org

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